N-Cyclohexyl-N-ethyl-2-fluoropyridin-4-amine
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Overview
Description
N-Cyclohexyl-N-ethyl-2-fluoropyridin-4-amine is a fluorinated pyridine derivative with the molecular formula C13H19FN2 and a molecular weight of 222.3 g/mol . This compound is of interest due to its unique chemical properties, which are influenced by the presence of both a fluorine atom and a cyclohexyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the pyridine ring . The cyclohexyl and ethyl groups can be introduced through nucleophilic substitution reactions using appropriate alkylating agents under basic conditions.
Industrial Production Methods
Industrial production of N-Cyclohexyl-N-ethyl-2-fluoropyridin-4-amine may involve large-scale fluorination reactions followed by alkylation steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N-ethyl-2-fluoropyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-Cyclohexyl-N-ethyl-2-pyridone derivatives.
Reduction: Formation of N-Cyclohexyl-N-ethyl-2-aminopyridine derivatives.
Substitution: Formation of N-Cyclohexyl-N-ethyl-2-substituted pyridine derivatives.
Scientific Research Applications
N-Cyclohexyl-N-ethyl-2-fluoropyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N-ethyl-2-fluoropyridin-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The cyclohexyl and ethyl groups contribute to the compound’s binding affinity and selectivity towards specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-N-ethyl-2-chloropyridin-4-amine
- N-Cyclohexyl-N-ethyl-2-bromopyridin-4-amine
- N-Cyclohexyl-N-ethyl-2-iodopyridin-4-amine
Uniqueness
N-Cyclohexyl-N-ethyl-2-fluoropyridin-4-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. The fluorine atom’s strong electron-withdrawing effect reduces the basicity of the pyridine ring, making the compound less reactive and more stable under various conditions .
Biological Activity
N-Cyclohexyl-N-ethyl-2-fluoropyridin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring with a fluorine atom at the 2-position and an amine group at the 4-position. The presence of the cyclohexyl and ethyl groups contributes to its lipophilicity, which can enhance membrane permeability and influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzyme Inhibition : The fluorine atom can enhance binding affinity to certain enzymes or receptors, potentially leading to inhibitory effects on enzyme activity.
- Receptor Modulation : The compound may act as a modulator at various receptors, influencing signaling pathways involved in different physiological processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro evaluations against various cancer cell lines have shown promising results:
Cell Line | IC50 (µM) | Comments |
---|---|---|
MCF-7 | 0.65 | High selectivity towards breast cancer cells . |
HeLa | 2.41 | Moderate cytotoxicity observed . |
K562 | 1.25 | Effective against chronic myeloid leukemia . |
These findings suggest that structural modifications in similar compounds could enhance their anticancer properties.
Neuropharmacological Effects
The compound has also been investigated for its effects on neurotransmitter systems. It has shown potential as a selective antagonist for serotonin receptors, particularly the 5-HT1A receptor, with an IC50 value of 0.29 nM . This indicates that it may be useful in treating neuropsychiatric disorders by modulating serotonergic signaling.
Case Studies and Research Findings
- Antitumor Studies : A study evaluated several derivatives of pyridinamine compounds, including this compound, demonstrating significant cytotoxicity against multiple cancer cell lines, suggesting that fluorinated derivatives can enhance antitumor activity through increased metabolic stability .
- Receptor Binding Studies : In vitro binding studies on rat brain slices indicated that this compound exhibits high brain uptake and stability, which are critical for developing effective neuropharmaceutical agents .
- Structure–Activity Relationship (SAR) : Research into related compounds has established a SAR framework that emphasizes the importance of lipophilicity and electronic effects introduced by fluorine substitution in enhancing biological activity .
Properties
Molecular Formula |
C13H19FN2 |
---|---|
Molecular Weight |
222.30 g/mol |
IUPAC Name |
N-cyclohexyl-N-ethyl-2-fluoropyridin-4-amine |
InChI |
InChI=1S/C13H19FN2/c1-2-16(11-6-4-3-5-7-11)12-8-9-15-13(14)10-12/h8-11H,2-7H2,1H3 |
InChI Key |
ORNJLGKTVKEOCL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1)C2=CC(=NC=C2)F |
Origin of Product |
United States |
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